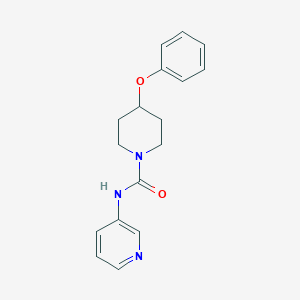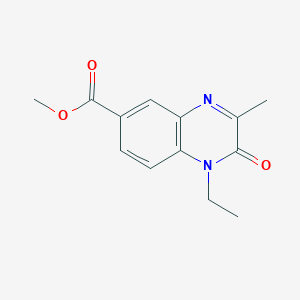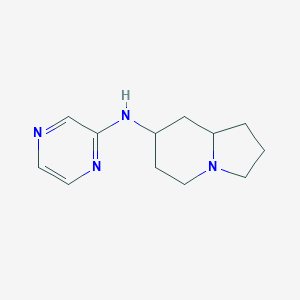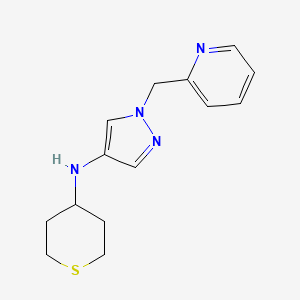
4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. By inhibiting the activity of COX-2, this compound reduces the production of inflammatory mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, leading to a reduction in inflammation and pain. Additionally, this compound has been found to have antioxidant properties, which can help to reduce oxidative stress and prevent cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide in lab experiments include its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various diseases. Additionally, this compound has been found to have antioxidant properties, which can help to reduce oxidative stress and prevent cellular damage. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on 4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide. These include the investigation of its potential applications in the treatment of various diseases, including arthritis and other inflammatory disorders. Additionally, further research is needed to determine the safety and efficacy of this compound, as well as its potential side effects and interactions with other drugs. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of 4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide involves a specific method that includes the reaction of phenoxyacetic acid with pyridine-3-carboxylic acid, followed by the reaction of the resulting compound with piperidine-1-carboxylic acid. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide has been studied for its potential applications in various fields of scientific research. This compound has been found to have significant anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various diseases, including arthritis and other inflammatory disorders.
Propriétés
IUPAC Name |
4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-14-5-4-10-18-13-14)20-11-8-16(9-12-20)22-15-6-2-1-3-7-15/h1-7,10,13,16H,8-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHWYJPHNLWNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B7638822.png)

![N-(2-propan-2-ylpyrazol-3-yl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7638835.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)
![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)
![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)
![5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)
![2-[[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7638917.png)
